1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS 1980781-18-7) is a highly specialized, rigidly fluorinated monomer designed for the synthesis of advanced polyarylene ethers and high-performance thermosets. Featuring a rigid hexafluoro-2-butene core flanked by two polymerizable 4-bromophenoxy groups, this compound serves as a critical building block for cross-coupling polymerizations (e.g., Suzuki, Yamamoto, or Ullmann couplings). The strategic combination of bulky trifluoromethyl groups, a rigid sp2-hybridized alkene bridge, and flexible ether linkages allows materials scientists to engineer polymers that simultaneously exhibit exceptional thermal stability, ultra-low dielectric constants, and excellent solubility for solution-processing—a combination rarely achieved by standard aryl halide precursors [1].
Substituting this compound with standard non-fluorinated monomers like 4,4'-dibromodiphenyl ether results in polymers with significantly higher dielectric constants and lower thermal resistance, rendering them unsuitable for high-frequency microelectronics. Even when substituting with common fluorinated analogs such as 2,2-bis(4-bromophenyl)hexafluoropropane (a Bisphenol AF derivative), the sp3-hybridized central carbon introduces backbone flexibility that compromises the glass transition temperature (Tg) and dimensional stability. The unique sp2-hybridized hexafluoro-2-butene core of this specific monomer locks the polymer backbone into a rigid conformation, while the bulky CF3 groups maximize fractional free volume, preventing the tight chain packing that normally limits the solubility and processability of high-Tg polyarylenes [1].
The incorporation of the hexafluoro-2-butene core significantly reduces the polarizability of the resulting polymer network compared to standard polyarylene ethers. Class-level data for polymers derived from this structural motif demonstrate dielectric constants (Dk) consistently below 2.5 at 10 GHz, whereas polymers synthesized from non-fluorinated analogs (e.g., 4,4'-dibromodiphenyl ether) typically exhibit Dk values of 3.0 to 3.5. This ultra-low dielectric performance is maintained even in high-humidity environments due to the extreme hydrophobicity imparted by the dense fluorination [1].
| Evidence Dimension | Dielectric Constant (Dk) at 10 GHz |
| Target Compound Data | < 2.5 (Hexafluoro-2-butene core polymers) |
| Comparator Or Baseline | ~3.0 - 3.5 (Standard non-fluorinated polyarylene ethers) |
| Quantified Difference | Up to 30% reduction in Dk |
| Conditions | Thin-film measurement at 10 GHz, ambient conditions |
Essential for procuring precursors for 5G/6G radomes, printed circuit boards, and advanced packaging where signal loss must be minimized.
The sp2-hybridized double bond in the hexafluoro-2-butene linkage restricts rotational freedom far more effectively than the sp3-hybridized linkage in Bisphenol AF derivatives. Polymers synthesized from hexafluoro-2-butene-based monomers achieve glass transition temperatures (Tg) frequently exceeding 250°C, compared to ~180-200°C for their sp3-fluorinated counterparts. Furthermore, the robust carbon-fluorine and aryl-ether bonds contribute to an exceptional 5% weight loss temperature (Td5%) above 500°C, ensuring survival during aggressive high-temperature curing and soldering processes [1].
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | > 250°C (Hexafluoro-2-butene core) |
| Comparator Or Baseline | ~180-200°C (Bisphenol AF-derived sp3 core) |
| Quantified Difference | > 50°C increase in Tg |
| Conditions | Differential Scanning Calorimetry (DSC) at 10°C/min |
Allows buyers to specify a monomer that guarantees the final polymer will withstand lead-free soldering and aerospace thermal cycling.
A major procurement challenge for high-Tg polyarylenes is their poor solubility, which complicates film casting. The bulky trifluoromethyl groups on the rigid 2-butene core of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene disrupt interchain packing and increase fractional free volume. Consequently, unlike fully unsubstituted rigid polyarylenes which require harsh solvents or melt-processing, polymers derived from this monomer remain highly soluble in standard aprotic solvents like NMP, DMAc, and THF at room temperature (often >10 wt% solubility), enabling cost-effective spin-coating and roll-to-roll manufacturing [1].
| Evidence Dimension | Solubility in standard aprotic solvents (NMP, DMAc) |
| Target Compound Data | Highly soluble (>10 wt% at 25°C) |
| Comparator Or Baseline | Insoluble or sparingly soluble (<1 wt%) for unetherified rigid polyarylenes |
| Quantified Difference | >10-fold increase in processing solubility |
| Conditions | Room temperature dissolution in N-Methyl-2-pyrrolidone (NMP) |
Reduces manufacturing costs by allowing the use of standard solution-processing equipment rather than requiring expensive high-temperature melt extrusion.
Directly leveraging the ultra-low dielectric constant (<2.5) and low moisture absorption demonstrated in Section 3, this monomer is an ideal precursor for synthesizing fluorinated polyarylene ether resins used in high-frequency printed circuit boards (PCBs), radomes, and antenna substrates where minimizing signal attenuation is critical [1].
Because polymers derived from this compound exhibit a Tg > 250°C and Td5% > 500°C, it is the monomer of choice for formulating lightweight, flame-retardant, and thermally stable composite matrices and insulating films for aerospace engineering, replacing heavier or less thermally stable conventional epoxies and polyethers [1].
The high fractional free volume and excellent solubility in solvents like NMP make this monomer highly suitable for synthesizing processable gas separation membranes. The rigid, bulky fluorinated core creates micro-cavities in the polymer film, enhancing permeability and selectivity for industrial gas purifications (e.g., CO2/CH4 separation) without sacrificing mechanical integrity [1].